(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the dimethoxybenzylidene and ethenylbenzyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine (1:1)
Uniqueness
Compared to similar compounds, (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one stands out due to its unique benzofuran structure and the presence of both dimethoxybenzylidene and ethenylbenzyl groups. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-ethenylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H22O5/c1-4-17-8-10-18(11-9-17)16-30-20-12-13-21-23(15-20)31-24(25(21)27)14-19-6-5-7-22(28-2)26(19)29-3/h4-15H,1,16H2,2-3H3/b24-14- |
InChI Key |
ZLSDTIPASUCGSP-OYKKKHCWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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